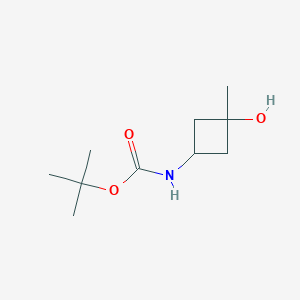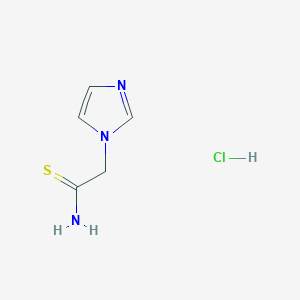
2-(1H-imidazol-1-yl)ethanethioamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-imidazol-1-yl)ethanethioamide hydrochloride is a chemical compound with the molecular formula C5H8ClN3S and a molecular weight of 177.66 g/mol It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)ethanethioamide hydrochloride typically involves the reaction of imidazole with ethanethioamide in the presence of hydrochloric acid. The reaction conditions may vary, but common methods include:
Direct Reaction: Imidazole is reacted with ethanethioamide in an aqueous or organic solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Catalytic Methods: Catalysts such as nickel or palladium may be used to facilitate the reaction, often under mild conditions to preserve the functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: Reactants are combined in a reactor, and the reaction is allowed to proceed to completion. The product is then isolated and purified.
Continuous Flow Synthesis: Reactants are continuously fed into a reactor, and the product is continuously removed. This method can offer advantages in terms of efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-imidazol-1-yl)ethanethioamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-(1H-imidazol-1-yl)ethanethioamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-(1H-imidazol-1-yl)ethanethioamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The thioamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-imidazol-1-yl)ethanol: A similar compound with a hydroxyl group instead of a thioamide group.
1-(1H-imidazol-2-yl)ethanone: Contains a ketone group instead of a thioamide group.
2-(1H-imidazol-1-yl)ethanamine: Features an amine group instead of a thioamide group.
Uniqueness
2-(1H-imidazol-1-yl)ethanethioamide hydrochloride is unique due to its combination of an imidazole ring and a thioamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
2-imidazol-1-ylethanethioamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.ClH/c6-5(9)3-8-2-1-7-4-8;/h1-2,4H,3H2,(H2,6,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENMISLBUVNRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=S)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2565366.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2565372.png)

![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2565375.png)
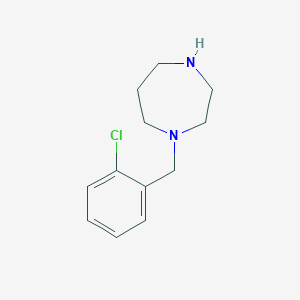
![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B2565377.png)
![ethyl 2-({[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2565378.png)
![(+/-)-N-Benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]-propylamine hydrochloride](/img/structure/B2565379.png)
![3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2565381.png)
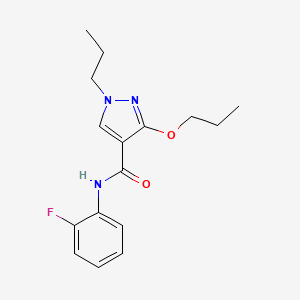
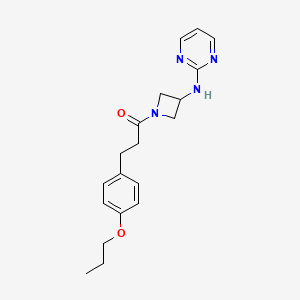
![8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2565387.png)
